molecular formula C18H18ClN5OS B2588417 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 880802-91-5

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2588417
CAS No.: 880802-91-5
M. Wt: 387.89
InChI Key: VRUSOANGISIASZ-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and biochemical properties. Structurally, it features:

  • A 1,2,4-triazole core substituted with an amino group at position 4 and a 4-chlorophenyl group at position 5.
  • A sulfanyl linker connecting the triazole moiety to an acetamide group, which is further substituted with a 4-ethylphenyl ring.

While direct data on this compound’s synthesis or activity are absent in the provided evidence, analogs with similar scaffolds demonstrate antimicrobial, anti-inflammatory, and receptor-modulating activities .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-2-12-3-9-15(10-4-12)21-16(25)11-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUSOANGISIASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. Subsequent cyclization with thiourea forms the triazole ring, resulting in 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Finally, this compound is reacted with N-(4-ethylphenyl)acetamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that triazole derivatives exhibit effective activity against a range of bacterial and fungal pathogens. A study demonstrated that derivatives of triazole compounds can inhibit the growth of resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

2. Anticancer Potential
Recent studies have explored the anticancer properties of this compound. Triazole derivatives have been shown to interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation. For instance, compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines in vitro .

3. COX-II Inhibition
Research has identified triazole derivatives as potential inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes and cancer progression. The compound's structure suggests it may effectively inhibit COX-II activity, providing a pathway for developing anti-inflammatory drugs .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The mechanism of action is believed to involve the interaction with specific molecular targets such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biological activity of many pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the triazole ring and the acetamide-linked aryl group. These variations significantly impact physicochemical properties and biological activities.

Comparative Analysis of Analogous Compounds

Compound Name / ID Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity Evidence Source
Target Compound 4-amino-5-(4-chlorophenyl) N-(4-ethylphenyl) ~437.88 (calculated) Not reported in evidence -
VUAA1 4-ethyl-5-(3-pyridinyl) N-(4-ethylphenyl) 451.93 Orco agonist (insect odorant receptor)
OLC15 4-ethyl-5-(2-pyridinyl) N-(4-isopropylphenyl) - Orco antagonist
KA3 () 4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl) N-substituted aryl - Antimicrobial, antioxidant, anti-inflammatory
AM34 () 4-amino-5-(2-hydroxyphenyl) N-(4-ethoxyphenyl) - Reverse transcriptase inhibitor (anti-HIV)
2-((4-Allyl-5-(pyridin-2-yl)... () 4-allyl-5-(pyridin-2-yl) N/A (acetamide not present) - Synthesized for structural studies

Impact of Substituents on Activity

Triazole Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antimicrobial activity by increasing electrophilicity . Heteroaromatic groups (e.g., pyridinyl in VUAA1) enable receptor-specific interactions, such as Orco agonism in insects . Amino groups (as in the target compound) may improve solubility and hydrogen-bonding capacity, critical for target binding .

Acetamide Substituents :

  • 4-Ethylphenyl (target compound) provides moderate hydrophobicity, balancing membrane permeability and solubility.
  • Bulky groups (e.g., 4-isopropylphenyl in OLC15) enhance antagonist activity by sterically blocking receptor channels .

Physicochemical Data

  • Melting Points : Analogs with pyridinyl substituents (e.g., ) exhibit higher melting points (161–184°C) due to crystallinity from aromatic stacking .
  • Solubility: Amino and hydroxyl groups (e.g., AM34 ) improve aqueous solubility, whereas chloro and ethyl groups enhance lipid solubility.

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN5OSC_{17}H_{18}ClN_5OS, with a molecular weight of approximately 371.87 g/mol. The structure includes a triazole ring, an amine group, and a sulfanyl linkage, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H18ClN5OS
Molecular Weight371.87 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are used to attach the chlorophenyl moiety.
  • Sulfanylation : The sulfanyl group is introduced via a reaction with thiol compounds.

Biological Activity

Research indicates that This compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various strains of bacteria and fungi. For instance, it showed moderate to high activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

In vitro studies on cancer cell lines have revealed that this compound exhibits cytotoxic effects against several types of cancer cells. Notably, it has shown promising results in inhibiting the growth of HepG2 liver cancer cells with an IC50 value of approximately 25 µg/mL .

The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cell proliferation and survival pathways. The triazole ring is believed to interact with target proteins involved in cancer cell metabolism and proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on HepG2 Cells : A recent study showed that compounds similar to this one significantly reduced cell viability in HepG2 cells, suggesting potential for liver cancer treatment .
  • Antimicrobial Efficacy : In a comparative study, the compound was tested alongside other triazole derivatives against common pathogens. It outperformed several known antibiotics in terms of efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. Key steps include:

Cyclocondensation : Reacting thiocarbohydrazide with substituted phenylacetic acids to form the triazole ring .

Sulfanyl group introduction : Thiolation at position 3 of the triazole using α-chloroacetamide derivatives under alkaline conditions (e.g., ethanol with KOH) .

Acetamide coupling : Reacting the sulfanyl-triazole intermediate with 4-ethylphenylamine via nucleophilic substitution .

  • Optimization : Reaction temperatures (60–80°C), solvent selection (ethanol/DMF), and stoichiometric ratios (1:1.2 for thiolation) are critical for yields >70% .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 168–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 458.08) .
    • Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves 3D conformation, with refinement challenges addressed using anisotropic displacement parameters and twin-law corrections for disordered substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Systematically modify the 4-chlorophenyl (electron-withdrawing) and 4-ethylphenyl (hydrophobic) groups to assess effects on target binding .
  • Biological Assays : Test analogs against relevant targets (e.g., HIV-1 reverse transcriptase or inflammatory enzymes) using dose-response curves (IC50_{50}) .
    • Data Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, LogP) with activity. For example, antiexudative activity in rat models showed 15/21 analogs outperforming diclofenac sodium, with bulky substituents enhancing efficacy .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

  • Challenges :

  • Disorder : Rotational freedom in the 4-ethylphenyl group causes split positions.
  • Twinning : Pseudo-merohedral twinning due to non-crystallographic symmetry .
    • Solutions :
  • Use SHELXL’s TWIN and BASF commands to model twinning ratios.
  • Apply ISOR restraints to anisotropic displacement parameters for disordered atoms .

Q. How can contradictory biological data across similar analogs be analyzed?

  • Case Study : In antiexudative assays, some triazole derivatives showed high activity, while others with minor substituent changes (e.g., furan vs. chlorophenyl) were inactive .
  • Resolution :

Meta-analysis : Compare assay conditions (e.g., cell lines, dosage).

Computational Modeling : Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in low-activity analogs .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for triazole cyclization .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., diclofenac) and triplicate runs .
  • Software Tools : Pair SHELXL with OLEX2 for real-time refinement visualization .

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